molecular formula C13H12N4O2 B2736334 N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105226-71-8

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2736334
CAS No.: 1105226-71-8
M. Wt: 256.265
InChI Key: PWJYEAVBPFSQSR-UHFFFAOYSA-N
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Description

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide include:

Uniqueness

This compound is unique due to its specific structure, which confers distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYEAVBPFSQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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